molecular formula C12H17N B11913588 8-Isopropyl-5,6,7,8-tetrahydroquinoline CAS No. 75414-03-8

8-Isopropyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B11913588
CAS No.: 75414-03-8
M. Wt: 175.27 g/mol
InChI Key: QSIQJZBBKBXYFR-UHFFFAOYSA-N
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Description

8-Isopropyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of an isopropyl group attached to the eighth position of the tetrahydroquinoline ring. This compound has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Properties

CAS No.

75414-03-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

8-propan-2-yl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3

InChI Key

QSIQJZBBKBXYFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinolines using a fluorine-modified cobalt catalyst with water as the hydrogen source can produce tetrahydroquinolines with high selectivity and yield . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. These processes use transition metal catalysts such as cobalt or palladium under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Hydrogenation reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or cobalt is commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinolines, and substituted quinolines. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

8-Isopropyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Isopropyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The specific mechanism depends on the structure of the compound and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Isopropyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.

Biological Activity

8-Isopropyl-5,6,7,8-tetrahydroquinoline (C13H17N) is a heterocyclic compound belonging to the tetrahydroquinoline family. Its structure features a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with an isopropyl group at the 8-position. This unique configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular structure of this compound is crucial for its biological activity. The presence of the nitrogen atom in the ring structure is often linked to pharmacological effects. The compound's ability to interact with biological targets makes it significant in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance:

CompoundActivity TypeTarget OrganismsReference
This compoundAntimicrobialGram-positive and Gram-negative bacteria
5-Hydroxy-8-isopropyl-5,6,7,8-tetrahydroquinolineAntifungalCandida albicans

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory effects . Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cell Line Studies : In vitro studies have evaluated its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Compounds derived from tetrahydroquinoline structures exhibited moderate to strong anticancer activity.
CompoundCell LineIC50 (µM)Reference
This compoundA5490.155
This compoundMCF70.170

These results indicate that this compound may serve as a lead for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study published in Cancer Letters demonstrated that derivatives of tetrahydroquinoline significantly inhibited tumor growth in mouse models when administered at specific dosages.
  • Another investigation focused on the anti-inflammatory properties of the compound showed a marked reduction in edema in animal models when treated with 8-isopropyl derivatives.

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